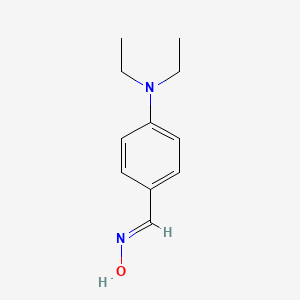

4-(Diethylamino)benzaldehyde oxime

描述

Contextualization within the Broader Field of Oxime Chemistry

Oximes are a class of organic compounds characterized by the functional group C=N-OH. numberanalytics.comvedantu.com They are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). vedantu.comnumberanalytics.comnih.gov This reaction is a cornerstone of organic synthesis, and oximes themselves are valuable intermediates for creating a wide array of other organic molecules, including amides, nitriles, and various nitrogen-containing heterocycles. ijprajournal.com

The field of oxime chemistry is well-established, with its origins dating back to the 19th century. numberanalytics.com Over the years, research has unveiled the diverse applications of oximes in pharmaceuticals, materials science, and analytical chemistry. numberanalytics.comnumberanalytics.com They are recognized for their role as intermediates in drug synthesis, their use in the creation of polymers, and their function as analytical reagents for the identification of aldehydes and ketones. vedantu.comnumberanalytics.com The versatility of oximes stems from the reactivity of the C=N-OH group, which can undergo various transformations. vedantu.com

Elucidation of Research Significance Attributed to Diethylamino and Oxime Functional Groups

The significance of 4-(diethylamino)benzaldehyde (B91989) oxime in research is rooted in the combined properties of its two key functional groups: the diethylamino group and the oxime group.

The oxime group (C=N-OH) is a versatile functional group in organic synthesis. numberanalytics.com It can be readily transformed into other functional groups, making it a valuable intermediate. ijprajournal.com Oximes and their derivatives have been explored for their potential in various fields, including medicinal chemistry and materials science. numberanalytics.comrsc.org The oxime moiety can also participate in the formation of metal complexes and can be a precursor to radical species used in organic synthesis. rsc.orgnih.gov

The diethylamino group (-N(CH₂CH₃)₂) is an electron-donating group. wikipedia.orgstudypug.com This means it can increase the electron density of the aromatic ring to which it is attached, influencing the molecule's reactivity and electronic properties. wikipedia.orgyoutube.com In the context of medicinal chemistry, the incorporation of a diethylamino group can impact a molecule's biological activity. mdpi.com For instance, the parent aldehyde, 4-(diethylamino)benzaldehyde, is a known inhibitor of aldehyde dehydrogenase (ALDH) enzymes, which are implicated in various diseases. nih.govfigshare.com The electron-donating nature of the diethylamino group can also be harnessed in the design of fluorescent probes and other functional materials. nih.gov

The combination of these two functional groups in 4-(diethylamino)benzaldehyde oxime results in a molecule with a unique set of properties, making it a valuable subject for further investigation in various areas of chemical research.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 54376-65-7 chemicalbook.com |

| Molecular Formula | C₁₁H₁₆N₂O chemicalbook.com |

| Molecular Weight | 192.26 g/mol chemicalbook.com |

| Appearance | Yellow to brown crystalline powder nbinno.com |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in ethanol (B145695) and DMSO; slightly soluble in water nbinno.com |

Structure

3D Structure

属性

CAS 编号 |

54376-65-7 |

|---|---|

分子式 |

C11H16N2O |

分子量 |

192.26 g/mol |

IUPAC 名称 |

(NZ)-N-[[4-(diethylamino)phenyl]methylidene]hydroxylamine |

InChI |

InChI=1S/C11H16N2O/c1-3-13(4-2)11-7-5-10(6-8-11)9-12-14/h5-9,14H,3-4H2,1-2H3/b12-9- |

InChI 键 |

DHNWBEYWLRLFHM-XFXZXTDPSA-N |

SMILES |

CCN(CC)C1=CC=C(C=C1)C=NO |

手性 SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N\O |

规范 SMILES |

CCN(CC)C1=CC=C(C=C1)C=NO |

溶解度 |

28.8 [ug/mL] |

产品来源 |

United States |

Synthetic Methodologies and Preparative Strategies for 4 Diethylamino Benzaldehyde Oxime

Conventional Solution-Phase Oximation Procedures

The traditional and most widely employed method for synthesizing oximes involves the condensation reaction between a carbonyl compound and hydroxylamine (B1172632) or its salt in a suitable solvent. This approach remains a cornerstone of organic synthesis due to its reliability and straightforward execution.

Reaction of 4-(Diethylamino)benzaldehyde (B91989) with Hydroxylamine Hydrochloride

The synthesis of 4-(Diethylamino)benzaldehyde oxime is classically achieved through the reaction of 4-(Diethylamino)benzaldehyde with hydroxylamine hydrochloride. quora.com The fundamental mechanism involves the nucleophilic attack of the nitrogen atom from hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step to yield the final oxime product. quora.com

Influence of Catalysts and Co-reagents on Reaction Efficiency

The efficiency of oximation reactions can be significantly enhanced by the use of various catalysts and co-reagents. While a simple base is often sufficient, acidic or metallic catalysts can accelerate the reaction and improve yields. For instance, organic acids like oxalic acid have been successfully used to catalyze the oximation of various aldehydes and ketones, achieving excellent yields in relatively short reaction times. orientjchem.org

In recent years, heterogeneous catalysts have gained attention for their ease of separation and reusability. Magnetically separable nano Fe₃O₄ has been demonstrated as an effective catalyst for the solvent-free conversion of aldehydes to their corresponding oximes using hydroxylamine hydrochloride. researchgate.net Similarly, manganese(II) chloride (MnCl₂·4H₂O) has been reported as an inexpensive and environmentally friendly catalyst for the methoximation of aromatic aldehydes, a closely related transformation. royalsocietypublishing.org The choice of catalyst or co-reagent can have a marked impact on reaction conditions and outcomes, as summarized in the table below.

Table 1: Influence of Catalysts and Co-reagents on Aromatic Aldehyde Oximation

| Catalyst/Co-reagent | Substrate Example | Conditions | Reaction Time | Yield (%) | Reference |

| Oxalic Acid | Benzaldehyde (B42025) | CH₃CN, Reflux | 60 min | 95 | orientjchem.org |

| Nano Fe₃O₄ | Benzaldehyde | Solvent-free, 70-80°C | 20 min | 98 | researchgate.net |

| Bi₂O₃ | Various Aldehydes | Grindstone, RT | 5-20 min | 92-98 | nih.gov |

| NaHCO₃ | 4-Nitrobenzaldehyde | H₂O/Methanol (B129727), RT | 10 min | 99 | ias.ac.in |

This table presents data for representative aromatic aldehydes to illustrate catalyst efficacy.

Optimization of Solvent Systems and Temperature Profiles

The choice of solvent and the reaction temperature are critical parameters in optimizing the synthesis of this compound. Polar solvents are generally preferred as they can facilitate the dissolution of the reactants, particularly the hydroxylamine salt, and stabilize the intermediates formed during the reaction. Ethanol (B145695) is a commonly used solvent, often heated to reflux to increase the reaction rate. nih.govorgsyn.org

Recent efforts in green chemistry have promoted the use of more environmentally benign solvent systems. A mixture of mineral water and methanol has been shown to be highly effective, allowing the reaction to proceed rapidly at room temperature with nearly quantitative yields for some aromatic aldehydes. ias.ac.in Acetonitrile is another effective solvent for this transformation. orientjchem.org Temperature profiles can range from ambient temperature to the reflux temperature of the chosen solvent, with higher temperatures generally leading to shorter reaction times.

Table 2: Effect of Solvent and Temperature on Oximation Efficiency

| Substrate Example | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Benzaldehyde | Toluene | Room Temp | 60 min | 30 | ias.ac.in |

| Benzaldehyde | Methanol | Room Temp | 60 min | 85 | ias.ac.in |

| Benzaldehyde | H₂O/Methanol | Room Temp | 10 min | 98 | ias.ac.in |

| Acetophenone | CH₃CN | Reflux | 90 min | 95 | orientjchem.org |

Data is shown for representative carbonyl compounds to demonstrate solvent and temperature effects.

Advanced Synthetic Approaches

Beyond conventional solution-phase methods, advanced synthetic strategies offer improvements in terms of environmental impact, efficiency, and reaction conditions. These modern techniques often minimize or eliminate the use of hazardous organic solvents.

Exploration of Mechanochemical Synthesis Techniques

Mechanochemistry, which involves inducing reactions by grinding solid reactants together, has emerged as a powerful and green alternative for synthesizing oximes. rsc.orgnih.gov This solvent-free approach involves grinding the aldehyde (e.g., 4-(Diethylamino)benzaldehyde) with hydroxylamine hydrochloride and a solid base, such as sodium hydroxide (B78521) (NaOH) or bismuth(III) oxide (Bi₂O₃), in a mortar and pestle or a ball mill. nih.govrsc.org

This method is characterized by its simplicity, rapid reaction times, high yields, and minimal waste generation, making it an excellent example of green chemistry. nih.govnih.gov The direct mechanical energy input facilitates the reaction between the solid-state reactants, often completing the transformation within minutes at room temperature.

Table 3: Comparison of Mechanochemical vs. Solution-Phase Oximation of Aromatic Aldehydes

| Aldehyde | Method | Conditions | Time | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | Mechanochemical (NaOH) | Grinding, RT | 2 min | 98 | rsc.org |

| 4-Chlorobenzaldehyde | Solution-Phase (Pyridine) | Ethanol, Reflux | 1-2 h | 85 | nih.gov |

| 4-Methoxybenzaldehyde | Mechanochemical (NaOH) | Grinding, RT | 2 min | 99 | rsc.org |

| 4-Nitrobenzaldehyde | Mechanochemical (Bi₂O₃) | Grinding, RT | 5 min | 98 | nih.gov |

This table compares the efficiency of mechanochemical and conventional methods for various substituted benzaldehydes.

Investigation of Alternative Oximation Protocols

Several other innovative protocols for oximation have been developed. Ultrasound-assisted synthesis utilizes ultrasonic irradiation to accelerate the reaction, often in an aqueous medium. This technique can lead to significantly shorter reaction times and high yields while avoiding bulk heating and organic solvents.

Another alternative involves performing the reaction on a solid support. For example, aldehydes and hydroxylamine hydrochloride can be mixed with silica (B1680970) gel and heated. ajgreenchem.com This solvent-free method provides a simple work-up procedure, as the product can be easily extracted from the solid support. These alternative energy sources and reaction media provide a diverse toolkit for the efficient and sustainable synthesis of this compound.

Synthesis of Key Precursors: 4-(Diethylamino)benzaldehyde

The synthesis of 4-(diethylamino)benzaldehyde is a critical step in the preparation of its oxime derivative. As a substituted aromatic aldehyde, its creation relies on established and versatile formylation reactions, as well as nucleophilic substitution strategies. The electron-donating nature of the diethylamino group strongly influences the synthetic approach, typically activating the aromatic ring for electrophilic substitution, particularly at the para position.

Methodologies for Aromatic Aldehyde Formation

The introduction of a formyl (-CHO) group onto an aromatic ring is a fundamental transformation in organic synthesis. Several named reactions are employed for this purpose, with their suitability depending on the nature of the aromatic substrate. For electron-rich aromatic compounds like N,N-diethylaniline, a direct precursor to 4-(diethylamino)benzaldehyde, several classical formylation methods are applicable.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including tertiary anilines like N,N-diethylaniline. wikipedia.orgorganic-chemistry.org The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. wikipedia.orgsapub.org

The mechanism involves the attack of the electron-rich aromatic ring on the Vilsmeier reagent, leading to an electrophilic aromatic substitution. The resulting iminium ion is then hydrolyzed during aqueous workup to yield the final aryl aldehyde. wikipedia.org The reaction is generally effective for substrates like anilines and phenols that are significantly more reactive than benzene (B151609). wikipedia.org For instance, the formylation of dimethylaniline using this method is a well-established procedure. wikipedia.org A similar procedure for the synthesis of 4-(N,N-diphenylamino)benzaldehyde from triphenylamine, DMF, and phosphorus oxychloride has been reported with a high yield of 81%.

Table 1: Vilsmeier-Haack Reaction for Substituted Aminobenzaldehydes

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Triphenylamine | 1. DMF, POCl₃2. H₂O | 4-(N,N-Diphenylamino)benzaldehyde | 81.0% |

Gattermann Reaction

The Gattermann reaction provides another pathway for the formylation of aromatic compounds. wikipedia.org The classical approach involves the use of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgslideshare.net The reaction proceeds through the formation of a reactive electrophile, the formimino cation, which then attacks the aromatic ring. vedantu.com Subsequent hydrolysis of the resulting aldimine intermediate furnishes the aromatic aldehyde. vedantu.comdoubtnut.com

Due to the high toxicity of HCN, modifications have been developed. A common variant, known as the Adams modification, uses zinc cyanide (Zn(CN)₂) in place of HCN. wikipedia.org Zinc cyanide reacts with HCl in situ to generate the necessary HCN and zinc chloride, which also acts as the Lewis acid catalyst. wikipedia.org This method is applicable to phenols, their ethers, and certain aromatic hydrocarbons. researchgate.net

Duff Reaction

The Duff reaction is a formylation method that employs hexamethylenetetramine (hexamine) as the formylating agent, typically in the presence of an acid like glyceroboric acid or acetic acid. wikipedia.orgchem-station.com This reaction is particularly effective for highly activated aromatic compounds such as phenols, but it is also applicable to tertiary aromatic amines. wikipedia.orgchem-station.com

The mechanism involves the electrophilic attack of an iminium ion, derived from protonated hexamine, on the aromatic ring. wikipedia.org This forms a benzylamine-type intermediate which is then oxidized by the reaction system to an imine, with the benzylic carbon being raised to the oxidation state of an aldehyde. wikipedia.org A final hydrolysis step liberates the aldehyde. wikipedia.org The formylation preferentially occurs at the ortho position to the activating group, but if both ortho positions are blocked, the para product is obtained. wikipedia.org A specific modification of this reaction has been described as a method for preparing p-dialkylaminobenzaldehydes. wikipedia.org

Sommelet Reaction

The Sommelet reaction offers an alternative route to aromatic aldehydes, starting from the corresponding benzyl (B1604629) halide. The reaction involves treating a benzyl halide with hexamine to form a quaternary ammonium (B1175870) salt (a hexaminium salt). youtube.com This salt is then hydrolyzed, typically with water or aqueous acid, to yield the aldehyde. youtube.com For the synthesis of 4-(diethylamino)benzaldehyde, this would necessitate the prior preparation of 4-(diethylamino)benzyl chloride. The benzylamine (B48309) is also formed as a co-product in this reaction. sciencemadness.org

Nucleophilic Aromatic Substitution

A highly efficient and direct method for preparing 4-(diethylamino)benzaldehyde involves the nucleophilic aromatic substitution of a suitable precursor. A common strategy is the reaction of 4-fluorobenzaldehyde (B137897) with diethylamine. nih.govacs.org The presence of the electron-withdrawing aldehyde group para to the fluorine atom facilitates the nucleophilic attack by the amine. acs.org The reaction is typically carried out in a solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃) to neutralize the HF formed. This one-step reaction often proceeds in good to excellent yields. nih.govacs.org

Table 2: Nucleophilic Aromatic Substitution for a 4-(Dialkylamino)benzaldehyde Analogue

| Starting Materials | Reagents | Temperature | Time | Product | Yield | Reference |

|---|

This methodology highlights a modern and practical approach to the synthesis of the key precursor, 4-(diethylamino)benzaldehyde, avoiding some of the harsher reagents or multi-step processes of the classical formylation reactions.

Chemical Transformations and Reaction Pathways of 4 Diethylamino Benzaldehyde Oxime

Reactivity Profiles of the Oxime Moiety

The oxime functional group in 4-(diethylamino)benzaldehyde (B91989) oxime is a hub of chemical reactivity, primarily characterized by its nucleophilic and electrophilic nature. This duality allows for a range of chemical transformations, including nucleophilic additions and reductions.

Nucleophilic Addition Reactions

The carbon-nitrogen double bond of the oxime is susceptible to nucleophilic attack. The electrophilic carbon atom of the C=N bond is a key site for these reactions. libretexts.org Aromatic aldehydes, such as the parent benzaldehyde (B42025), are generally less reactive in nucleophilic additions compared to aliphatic aldehydes. pressbooks.pub This reduced reactivity is attributed to the electron-donating resonance effect of the aromatic ring, which decreases the electrophilicity of the carbonyl carbon. libretexts.orgpressbooks.pub In the case of 4-(diethylamino)benzaldehyde oxime, the potent electron-donating diethylamino group further deactivates the carbon center towards nucleophilic attack.

The initial step in these reactions involves the nucleophile attacking the electrophilic carbon of the C=N bond, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate can then be protonated to yield an addition product. The stereochemistry of the oxime can influence the course of these reactions.

Reduction Pathways to Amines

The reduction of oximes to primary amines is a fundamental transformation in organic synthesis. Various reducing agents and methods have been developed for this purpose, each with its own set of advantages and specificities.

Common methods for the reduction of oximes to amines include the use of:

Sodium and ethanol (B145695): A classical method, though sometimes considered expensive. sciencemadness.org

Aluminum amalgam (Al/Hg): This reagent can be used in aqueous THF. sciencemadness.org

Zinc dust and ammonium (B1175870) formate (B1220265) or chloride: This system is effective for the reduction of oximes in methanol (B129727) under reflux. sciencemadness.org

Sodium borohydride (B1222165) (NaBH₄) with catalysts: In the presence of catalysts like nano-sized copper on charcoal, NaBH₄ can efficiently reduce oximes to amines. researchgate.net

Sodium cyanoborohydride (NaBH₃CN) with catalysts: The ZrCl₄/nano Fe₃O₄ system has been shown to catalyze the reduction of oximes with NaBH₃CN under solvent-free conditions. researchgate.net

The choice of reducing agent and reaction conditions can be crucial for achieving high yields and selectivity. For instance, the reduction of aldoximes containing nitro groups can lead to the reduction of both functional groups. researchgate.net

Table 1: Comparison of Reducing Agents for Oxime to Amine Conversion

| Reducing Agent/System | Conditions | Comments |

|---|---|---|

| Sodium/Ethanol | Anhydrous ethanol | A classic but potentially expensive method. sciencemadness.org |

| Aluminum Amalgam (Al/Hg) | 10% H₂O-THF, room temperature | Can provide good yields of the corresponding amine. sciencemadness.org |

| Zinc Dust/Ammonium Formate | Methanol, reflux | A common and effective method. sciencemadness.org |

| NaBH₄/Nano Cu/Charcoal | Ethanol, reflux (70-80°C) | High to excellent yields of amines are reported. researchgate.net |

| NaBH₃CN/ZrCl₄/nano Fe₃O₄ | Solvent-free, room temp. or 75-80°C | Accelerates the reduction rate significantly. researchgate.net |

Isomeric Transformations

The carbon-nitrogen double bond in oximes gives rise to stereoisomerism, specifically E/Z (or syn/anti) isomerism. The orientation of the hydroxyl group relative to the substituent on the carbon atom defines the isomer.

Stereochemical Considerations and Isomerization Studies

This compound can exist as two stereoisomers: the E-isomer and the Z-isomer. The relative stability and interconversion of these isomers can be influenced by various factors, including solvent and the presence of acids or bases. wikipedia.orgmaynoothuniversity.ie Studies on related indole-3-carboxaldehyde (B46971) oximes have shown that isomerization between syn and anti forms can be induced under acidic conditions, with the equilibrium ratio being dependent on whether the isomerization occurs in solution or in the solid state. mdpi.com The stereochemistry of the oxime is a critical factor in certain reactions, as the spatial arrangement of the groups can dictate the reaction pathway and the stereochemical outcome of the products. maynoothuniversity.ie For example, in the Beckmann rearrangement, the group anti to the hydroxyl group is the one that migrates. wikipedia.org

Rearrangement Reactions

Oximes are well-known to undergo rearrangement reactions, with the Beckmann rearrangement being the most prominent example.

The Beckmann Rearrangement and Mechanistic Investigations

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. wikipedia.orgorganic-chemistry.orgbyjus.com For aldoximes, like this compound, this rearrangement typically leads to the formation of a primary amide. byjus.com The reaction is initiated by the protonation of the oxime's hydroxyl group, creating a good leaving group (water). organic-chemistry.orgbyjus.com This is followed by the migration of the group situated anti to the leaving group to the nitrogen atom, resulting in the formation of a nitrilium ion intermediate. Subsequent hydration of the nitrilium ion and tautomerization yields the final amide product. byjus.com

A variety of acidic catalysts can be employed for the Beckmann rearrangement, including strong acids like sulfuric acid and polyphosphoric acid, as well as other reagents like tosyl chloride and phosphorus pentachloride. wikipedia.orgionike.com The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and may lead to competing reactions like fragmentation. wikipedia.org

The mechanism of the Beckmann rearrangement is stereospecific; the migrating group is always the one that is anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org This stereospecificity underscores the importance of the oxime's isomeric form in determining the structure of the resulting amide. While the rearrangement of ketoximes is highly stereospecific, the rearrangement of aldoximes can be less so in solution, potentially leading to a mixture of products. wikipedia.org

Hydrolytic Cleavage and Carbonyl Compound Regeneration

The hydrolysis of oximes to regenerate the corresponding carbonyl compound is a fundamental transformation in organic synthesis, often employed in protection-deprotection strategies. For this compound, this reaction involves the acid-catalyzed cleavage of the carbon-nitrogen double bond, yielding 4-(diethylamino)benzaldehyde and hydroxylamine (B1172632).

The mechanism of acid-catalyzed hydrolysis typically begins with the protonation of the oxime nitrogen, making the carbon atom of the C=N bond more susceptible to nucleophilic attack by water. The subsequent steps involve proton transfer and elimination of hydroxylamine to afford the regenerated aldehyde. The presence of the electron-donating diethylamino group at the para position can influence the rate of hydrolysis by affecting the electron density at the reaction center.

Various reagents and conditions can be employed for the hydrolytic cleavage of oximes. While specific studies on this compound are not extensively documented, general methods for oxime hydrolysis can be applied. These methods often utilize mineral acids, Lewis acids, or oxidative or reductive cleavage conditions. A selection of common hydrolytic agents and their typical reaction conditions are presented in Table 3.4.

Table 3.4: Reagents for the Hydrolysis of Aldoximes

| Reagent | Conditions | Comments |

|---|---|---|

| HCl or H₂SO₄ | Aqueous solution, heat | Classical method, can be harsh for sensitive substrates. |

| Acetic Acid/Sodium Nitrite | Aqueous solution | Mild conditions, in situ generation of nitrous acid. |

| Levulinic Acid | Mildly acidic conditions, heat | Effective for deoximation under gentle conditions. |

It is important to note that the efficiency of each method can vary depending on the specific substrate and the desired reaction outcome.

Dehydration Reactions Leading to Nitrile Formation

The dehydration of aldoximes provides a direct route to nitriles, which are valuable intermediates in organic synthesis. In the case of this compound, this transformation involves the elimination of a water molecule from the oxime moiety to form 4-(diethylamino)benzonitrile (B1359947).

A wide array of dehydrating agents can be used to effect this conversion, ranging from strong acids and anhydrides to various phosphorus and sulfur-based reagents. The choice of reagent can be critical to achieving high yields and avoiding side reactions. The electron-rich nature of the 4-(diethylamino)phenyl group may influence the reactivity of the oxime and the stability of any charged intermediates formed during the reaction.

Commonly used reagents for the dehydration of aldoximes are summarized in Table 3.5.

Table 3.5: Dehydrating Agents for the Conversion of Aldoximes to Nitriles

| Reagent | Conditions | Comments |

|---|---|---|

| Acetic Anhydride (Ac₂O) | Reflux | A classical and effective method. |

| Thionyl Chloride (SOCl₂) | Pyridine (B92270), low temperature | Often provides high yields but generates HCl. |

| Phosphorus Pentoxide (P₂O₅) | Heat | A strong dehydrating agent. |

| Burgess Reagent | THF, heat | Mild and efficient for a broad range of substrates. |

The selection of the appropriate dehydrating agent and reaction conditions is crucial for the successful synthesis of 4-(diethylamino)benzonitrile from its corresponding oxime.

Formation of Oxime Ethers and Esters

The hydroxyl group of the oxime functionality in this compound can undergo O-alkylation and O-acylation to form oxime ethers and esters, respectively. These derivatives are of interest due to their potential biological activities and their utility as synthetic intermediates.

O-Alkylation to Form Oxime Ethers:

O-alkylation is typically achieved by treating the oxime with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base. The base deprotonates the oxime's hydroxyl group, forming an oximate anion, which then acts as a nucleophile.

Reaction Scheme: Ar-CH=N-OH + R-X + Base → Ar-CH=N-O-R + Base·HX

Commonly used bases include sodium hydroxide (B78521), potassium carbonate, and sodium hydride. The choice of solvent and reaction temperature can also influence the efficiency of the O-alkylation.

O-Acylation to Form Oxime Esters:

O-acylation can be accomplished by reacting the oxime with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the generated acid.

Reaction Scheme: Ar-CH=N-OH + R-COCl + Base → Ar-CH=N-O-CO-R + Base·HCl

These O-acyl oximes can serve as precursors for various transformations, including Beckmann rearrangements and radical reactions.

Table 3.6: Reagents for the Synthesis of Oxime Ethers and Esters

| Transformation | Reagent | Base | Typical Solvent |

|---|---|---|---|

| O-Alkylation | Methyl Iodide | Sodium Hydride | THF, DMF |

| O-Alkylation | Diethyl Sulfate | Potassium Carbonate | Acetone, Acetonitrile |

| O-Acylation | Acetyl Chloride | Pyridine | Dichloromethane |

Oxidative Cycloaddition Reactions via Nitrile Oxide Intermediates

One of the most significant applications of aldoximes in organic synthesis is their role as precursors to nitrile oxides. Nitrile oxides are highly reactive 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford five-membered heterocyclic rings.

This compound can be converted in situ to 4-(diethylamino)benzonitrile oxide. This is typically achieved by oxidation with reagents like sodium hypochlorite (B82951) (NaOCl) or N-chlorosuccinimide (NCS) in the presence of a base. The resulting nitrile oxide can then be trapped by a suitable dipolarophile.

Generation of Nitrile Oxide: (Et)₂N-C₆H₄-CH=N-OH + [Oxidant] → [(Et)₂N-C₆H₄-C≡N⁺-O⁻]

The [3+2] cycloaddition of 4-(diethylamino)benzonitrile oxide with alkynes provides a direct route to isoxazole (B147169) derivatives. The regioselectivity of this reaction is a key aspect and is governed by both electronic and steric factors of the alkyne substituent.

According to Frontier Molecular Orbital (FMO) theory, the regiochemical outcome of 1,3-dipolar cycloadditions can often be predicted by considering the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. The electron-donating diethylamino group on the benzonitrile (B105546) oxide will influence its electronic properties and thus the regioselectivity of the cycloaddition.

For terminal alkynes (R-C≡CH), two regioisomeric isoxazoles can be formed: the 3,5-disubstituted and the 3,4-disubstituted isomers. The reaction of 4-(diethylamino)benzonitrile oxide with various alkynes is expected to show a preference for one regioisomer over the other, depending on the nature of the substituent 'R'.

Table 3.7.1: Predicted Regioselectivity in the Cycloaddition of 4-(Diethylamino)benzonitrile Oxide with Terminal Alkynes

| Alkyne Substituent (R) | Expected Major Regioisomer | Rationale |

|---|---|---|

| Alkyl | 3-(4-(Diethylamino)phenyl)-5-alkylisoxazole | Predominantly governed by steric factors. |

| Phenyl | 3-(4-(Diethylamino)phenyl)-5-phenylisoxazole | Favorable electronic and steric interactions. |

These cycloaddition reactions provide a powerful tool for the construction of highly substituted isoxazole rings, which are important scaffolds in medicinal chemistry.

Interaction Studies with External Reagents

The reactivity of this compound with various external reagents highlights the versatility of the oxime functional group.

Reaction with Nucleophiles:

The carbon atom of the C=N bond in this compound is electrophilic and can be attacked by strong nucleophiles. For instance, organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can add across the double bond. However, the initial product is often unstable and may undergo further reactions. A more common reaction involving nucleophiles is the reduction of the oxime.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the oxime to the corresponding primary amine, N-(4-(diethylamino)benzyl)amine. This transformation proceeds via the reduction of the C=N bond and cleavage of the N-O bond.

Reaction with Electrophiles:

The nitrogen and oxygen atoms of the oxime group have lone pairs of electrons and are therefore nucleophilic, readily reacting with electrophiles. As discussed in section 3.6, the oxygen atom can be alkylated and acylated. The nitrogen atom can also react with certain electrophiles, although this is less common for oximes compared to other nitrogen-containing functional groups.

The reactivity of this compound with a selection of nucleophiles and electrophiles is summarized in Table 3.8.1.

Table 3.8.1: Reactivity of this compound with Nucleophiles and Electrophiles

| Reagent Type | Specific Reagent | Product Type |

|---|---|---|

| Nucleophile (Reducing Agent) | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |

| Nucleophile (Reducing Agent) | Sodium Borohydride (NaBH₄) / Lewis Acid | Primary Amine |

| Electrophile (Alkylating Agent) | Methyl Iodide / Base | O-Methyl Oxime Ether |

These reactions demonstrate the dual electrophilic and nucleophilic character of the oxime functional group, enabling a wide range of chemical transformations.

Spectroscopic Characterization and Structural Elucidation in Research Contexts

Advanced Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For 4-(diethylamino)benzaldehyde (B91989) oxime, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent parts.

Key expected FT-IR vibrational frequencies for 4-(diethylamino)benzaldehyde oxime, based on data from analogous compounds, include: rsc.orgresearchgate.net

| Functional Group | Expected Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** |

| O-H (oxime) | Stretching | 3400-3100 (broad) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=N (oxime) | Stretching | 1680-1620 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-N (diethylamino) | Stretching | 1350-1250 |

| N-O (oxime) | Stretching | 960-930 |

The broad O-H stretching band is a hallmark of the oxime group, often participating in intermolecular hydrogen bonding. The C=N stretching vibration is another critical diagnostic peak for the oxime functionality. The presence of the diethylamino group is confirmed by the C-N stretching vibrations and the aliphatic C-H stretching bands of the ethyl groups. The aromatic ring gives rise to characteristic C=C stretching and C-H bending vibrations.

Raman Spectroscopy for Vibrational Fingerprinting

Based on this, the Raman spectrum of this compound is anticipated to show strong bands for the aromatic ring vibrations, particularly the ring breathing mode. The C=N stretching of the oxime and the symmetric vibrations of the diethylamino group would also be expected to be Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, distinct signals are expected for the protons of the aromatic ring, the oxime group, and the diethylamino group.

Expected ¹H NMR Chemical Shifts for this compound:

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Oxime OH | 10.0 - 12.0 | Singlet (broad) | 1H |

| Azomethine CH=N | 8.0 - 8.5 | Singlet | 1H |

| Aromatic H (ortho to CH=N) | 7.4 - 7.6 | Doublet | 2H |

| Aromatic H (ortho to N(Et)₂) | 6.6 - 6.8 | Doublet | 2H |

| Methylene (B1212753) N-CH₂ | 3.3 - 3.5 | Quartet | 4H |

| Methyl CH₃ | 1.1 - 1.3 | Triplet | 6H |

The chemical shifts are influenced by the electron-donating diethylamino group and the electron-withdrawing oxime group. The aromatic protons are expected to appear as two distinct doublets due to the para-substitution pattern. The oxime proton signal is typically broad and may exchange with deuterium (B1214612) in D₂O. The ethyl protons of the diethylamino group will exhibit a characteristic quartet for the methylene protons and a triplet for the methyl protons due to spin-spin coupling.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum.

Expected ¹³C NMR Chemical Shifts for this compound:

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Azomethine C=N | 145 - 155 |

| Aromatic C (ipso, attached to CH=N) | 120 - 130 |

| Aromatic C (ortho to CH=N) | 128 - 132 |

| Aromatic C (ortho to N(Et)₂) | 110 - 115 |

| Aromatic C (ipso, attached to N(Et)₂) | 150 - 155 |

| Methylene N-CH₂ | 40 - 45 |

| Methyl CH₃ | 10 - 15 |

The chemical shift of the azomethine carbon is a key indicator of the oxime group. The carbons of the aromatic ring will show a range of chemical shifts depending on their substitution. The upfield shift of the carbons ortho to the diethylamino group is due to its strong electron-donating effect.

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling between the aromatic protons and the coupling between the methylene and methyl protons of the ethyl groups. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC), respectively. These techniques would definitively confirm the structural assignment of this compound. While specific 2D NMR data for this compound is not available, its application would be a standard procedure in a thorough structural characterization study.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the fragmentation pathways of organic molecules. For this compound, with a molecular formula of C₁₁H₁₆N₂O, the expected exact molecular weight is approximately 192.1263 g/mol .

While a publicly available experimental mass spectrum for this compound is not readily found, its fragmentation pattern can be predicted based on the known fragmentation of similar structures, such as substituted benzaldehydes and other oximes. The initial event in electron ionization (EI) mass spectrometry would be the formation of the molecular ion [M]⁺•.

Key fragmentation pathways for aromatic aldehydes often involve the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org For oximes, the loss of a hydroxyl radical (•OH, M-17) is a common fragmentation route. The presence of the diethylamino group introduces additional fragmentation possibilities, primarily through the cleavage of the ethyl groups.

Predicted Fragmentation Pattern:

A plausible fragmentation pattern for this compound would likely include the following key fragments:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 192 | [C₁₁H₁₆N₂O]⁺• | Molecular ion (M⁺•) |

| 177 | [C₁₁H₁₅NO]⁺• | Loss of •NH₂ |

| 175 | [C₁₁H₁₃N₂O]⁺ | Loss of a methyl radical (•CH₃) from an ethyl group |

| 163 | [C₁₀H₁₁N₂O]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 147 | [C₉H₁₁N₂]⁺ | Loss of the formyl group (•CHO) and a hydrogen atom |

| 119 | [C₈H₉N]⁺• | Loss of the oxime group (•CH=NOH) |

It is important to note that this fragmentation table is predictive and based on the analysis of related compounds. Experimental verification would be necessary to confirm the exact fragmentation pathways and the relative abundances of the fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The chromophore of this compound consists of the benzene (B151609) ring substituted with an electron-donating diethylamino group and an electron-withdrawing oxime group, creating an extended π-conjugated system.

This "push-pull" electronic structure is expected to give rise to significant absorption in the ultraviolet region. The diethylamino group acts as a strong auxochrome, causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde (B42025) oxime. This is due to the delocalization of the lone pair of electrons on the nitrogen atom into the aromatic ring, which raises the energy of the highest occupied molecular orbital (HOMO).

A study involving the use of 4-(Diethylamino)benzaldehyde as a derivatizing agent for the HPLC-UV analysis of methoxyamine reported the formation of 4-(diethylamino)benzaldehyde O-methyloxime, which was detected at a wavelength of 310 nm. This provides a strong indication of the absorption region for this compound itself. The electronic transitions responsible for this absorption are likely π → π* transitions within the conjugated system.

Expected UV-Vis Absorption Data:

| Parameter | Predicted Value | Associated Electronic Transition |

| λmax | ~310 nm | π → π* |

The exact position and intensity of the absorption maximum (λmax) can be influenced by the solvent polarity. In more polar solvents, a shift in the absorption band may be observed due to differential solvation of the ground and excited states.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions.

As of the current literature survey, no publicly available X-ray crystal structure of this compound has been reported. Therefore, a detailed analysis of its solid-state structure, including its crystal system, space group, and specific intramolecular dimensions, cannot be provided at this time.

To obtain definitive structural data, the synthesis of a single crystal of this compound and subsequent analysis by X-ray diffraction would be required.

Computational Chemistry and Theoretical Investigations of 4 Diethylamino Benzaldehyde Oxime

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a cornerstone in the computational investigation of 4-(Diethylamino)benzaldehyde (B91989) oxime, providing a framework to explore its electronic and structural properties. These studies are typically performed using specific functionals and basis sets, such as B3LYP with a 6-311++G(d,p) basis set, to ensure a high degree of accuracy. researchgate.net

Geometry Optimization and Conformational Analysis

The initial step in the theoretical investigation involves the geometry optimization of the 4-(Diethylamino)benzaldehyde oxime molecule. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. For analogous compounds like 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles. researchgate.net These optimized parameters provide a foundational understanding of the molecule's spatial configuration.

Conformational analysis is also crucial, particularly for the flexible diethylamino group and the oxime moiety, to identify different stable isomers and the energy barriers between them. For instance, studies on similar oximes have explored the potential for syn and anti isomers, which can significantly influence the compound's chemical and physical properties. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzaldehyde (B42025) Oxime (Analogous Compound) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C-N (oxime) | 1.28 | C-C-N | 120.5 | C-C-C-N | 179.9 | | N-O (oxime) | 1.41 | C-N-O | 111.2 | C-C-N-O | 0.1 | | C-N (amino) | 1.37 | C-C-N | 121.3 | C-C-C-N | -178.5 | | C-C (ring) | 1.39-1.42 | C-C-C | 118.9-120.8 | - | - | Data is illustrative and based on findings for analogous compounds.

Prediction of Vibrational Frequencies and Spectroscopic Signatures

DFT calculations are instrumental in predicting the vibrational frequencies of this compound, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. The calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental data. researchgate.net A detailed analysis of these vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. researchgate.net

For example, the characteristic stretching frequencies of the O-H, C=N, and N-O bonds in the oxime group, as well as the vibrations associated with the diethylamino group and the benzene (B151609) ring, can be precisely calculated. researchgate.net This theoretical spectrum is an invaluable tool for the interpretation and validation of experimental spectroscopic measurements. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in an Analogous Aromatic Oxime

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3550 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C=N (oxime) | Stretching | 1650 |

| C=C (aromatic) | Stretching | 1600-1450 |

| N-O (oxime) | Stretching | 950 |

Frequencies are illustrative and based on studies of similar compounds. researchgate.net

Analysis of Electronic Structure: HOMO-LUMO Energy Gaps

The electronic properties of this compound are elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. ajol.info

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower stability. ajol.info In this compound, the electron-donating diethylamino group is expected to raise the HOMO energy level, while the oxime group influences the LUMO. The distribution of these orbitals reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

Table 3: Frontier Molecular Orbital Energies and Energy Gap for a Substituted Benzaldehyde Oxime Analogue

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.0 |

Values are representative and derived from computational studies on analogous molecules. ajol.info

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within the this compound molecule. This map is color-coded to indicate regions of varying electrostatic potential, offering insights into the molecule's reactive sites for electrophilic and nucleophilic attack.

Typically, regions of negative potential (colored red) are associated with lone pairs of electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. For an aromatic oxime, the oxygen atom of the oxime group and the nitrogen of the diethylamino group would be expected to be regions of high negative potential, whereas the hydrogen atom of the oxime's hydroxyl group would exhibit a positive potential. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds. scienceopen.com It provides a detailed picture of the charge transfer and delocalization of electron density within the this compound molecule.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Crystal Packing

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in the crystalline state of this compound. nih.gov The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime |

| 4-aminobenzaldehyde |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful lens through which to observe the behavior of this compound in various environments over time. These simulations provide a detailed picture of its dynamic nature, which is crucial for understanding its interactions and functions.

Investigation of Solvent Interactions and Solvation Effects

The interaction of a molecule with its solvent is fundamental to its chemical behavior. For polar molecules like this compound, interactions with solvents such as water are of particular interest. MD simulations can be employed to study these effects by calculating radial distribution functions (RDFs). These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

In studies of structurally similar oximes, MD simulations have been used to identify which atoms have the most significant interactions with water molecules. researchgate.net For this compound, it is anticipated that the oxygen and nitrogen atoms of the oxime group, as well as the nitrogen of the diethylamino group, would show strong hydrogen bonding with water. The RDFs would likely show sharp peaks at short distances for these atoms, indicating a well-defined solvation shell. This strong solvation is expected to influence the molecule's stability and reactivity.

Conformational Dynamics in Solution

The flexibility of the diethylamino group and the potential for rotation around the C-N and N-O bonds of the oxime group mean that this compound can adopt various conformations in solution. MD simulations allow for the exploration of this conformational landscape, revealing the most stable or frequently adopted shapes of the molecule. Understanding these dynamics is key to predicting how the molecule might bind to a receptor or participate in a chemical reaction. The simulations can track torsional angles and intermolecular distances to map out the energy landscape of these conformational changes.

Theoretical Assessment of Local Reactivity Properties

To understand the chemical reactivity of this compound, it is essential to identify the specific sites on the molecule that are most likely to participate in chemical reactions. Computational methods provide powerful tools for this purpose.

Atom-Localized Ionization Energy (ALIE) Surfaces

The Atom-Localized Ionization Energy (ALIE) provides a measure of the energy required to remove an electron from a specific point on the electron density surface of a molecule. Regions with lower ALIE values are more susceptible to electrophilic attack, as they represent areas where electrons are most easily donated. For related molecules, ALIE surfaces have been calculated to pinpoint sites prone to autoxidation and degradation. researchgate.net In the case of this compound, the electron-rich aromatic ring and the lone pairs on the oxygen and nitrogen atoms are expected to be regions of low ALIE, indicating their potential role in redox reactions.

Fukui Functions for Electrophilic and Nucleophilic Sites

Fukui functions are a concept within Density Functional Theory (DFT) that help to identify the most reactive sites in a molecule. By analyzing how the electron density changes upon the addition or removal of an electron, Fukui functions can distinguish between sites that are susceptible to nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated).

For a molecule like this compound, the Fukui functions would be calculated to map out its reactive potential. It is expected that the oxygen and nitrogen atoms would be primary sites for electrophilic attack, while certain carbon atoms in the benzene ring might be more susceptible to nucleophilic attack, depending on the resonance effects of the substituents. Such analyses have been performed on similar compounds to understand their chemical reactivity. researchgate.net

Mechanistic Studies through Computational Modeling

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. chemrxiv.org For this compound, this could involve studying its formation from 4-(diethylamino)benzaldehyde and hydroxylamine (B1172632), or its subsequent reactions such as the Beckmann rearrangement, which is a characteristic reaction of oximes. wikipedia.org

By using quantum mechanical methods, researchers can model the transition states of a reaction, which are the high-energy intermediates that connect reactants to products. Calculating the energy barriers associated with these transition states allows for the determination of the most likely reaction pathway. For instance, computational studies on the related compound 4-(diethylamino)benzaldehyde have explored its interaction with enzymes, hypothesizing that the binary structure is stabilized by resonance initiated by the amine electron donors. nih.gov Similar principles could be applied to understand the reactions of the oxime derivative.

Reaction Pathway Elucidation and Transition State Analysis

There are no specific computational studies in the available literature that elucidate the reaction pathways or analyze the transition states for reactions involving this compound.

In broader contexts, computational methods like Density Functional Theory (DFT) are frequently used to study reaction mechanisms. For instance, DFT has been employed to investigate the reaction between benzaldehyde (the parent compound lacking the diethylamino group and oxime functionality) and 4-amino-4H-1,2,4-triazole. nih.govresearchgate.net Such studies identify transition states for steps like nucleophilic attack, internal rearrangements, and elimination reactions, providing insights into the reaction's energetic landscape. nih.govresearchgate.net

Furthermore, computational studies on other chemical systems, such as the deamination of cytosine and adenine, demonstrate the capability of these theoretical tools to map out multi-step reaction pathways and calculate the activation energies for each step, thereby predicting the most likely mechanism. nih.govresearchgate.net These methodologies could, in principle, be applied to understand the formation or subsequent reactions of this compound, but such specific research has not been published.

Applications of 4 Diethylamino Benzaldehyde Oxime in Advanced Research Fields

Role as an Intermediate in the Synthesis of Complex Organic Molecules

4-(Diethylamino)benzaldehyde (B91989) oxime serves as a valuable intermediate in the synthesis of more complex organic structures. ontosight.ai Its synthesis is typically achieved through the reaction of 4-diethylaminobenzaldehyde with hydroxylamine (B1172632). ontosight.ai The presence of both a diethylamino group and an oxime functionality on a benzene (B151609) ring provides multiple reactive sites for further chemical modifications.

While not a direct component of widely marketed pharmaceuticals or agrochemicals, 4-(diethylamino)benzaldehyde oxime is a subject of interest in medicinal and agricultural chemistry research. ontosight.aiontosight.ai The structural framework it provides is a building block for creating novel compounds with potential biological activities. ontosight.ai For instance, research into benzaldehyde (B42025) oxime derivatives has led to the development of compounds with antimicrobial and antifungal properties. ontosight.ai The oxime group, in particular, is a versatile functional group that can be transformed into various other functionalities, making it a key component in the design of new therapeutic and crop protection agents. mdpi.com The overarching class of benzaldehyde derivatives, to which this compound belongs, are well-established intermediates in the pharmaceutical and agrochemical industries for synthesizing drugs, pesticides, and insecticides. ontosight.ai

Application in Ligand Chemistry for Coordination Compounds

The molecular structure of this compound, featuring both nitrogen and oxygen atoms with available lone pairs of electrons, makes it an effective ligand in coordination chemistry. These donor atoms can bind to metal ions, forming stable coordination complexes. at.ua The electron-donating diethylamino group attached to the aromatic ring further influences the electronic environment of the oxime group and its interaction with metal centers.

Scientific studies have demonstrated the capability of this compound and structurally similar oxime-based ligands to form complexes with a variety of transition metals. These include, but are not limited to, copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.netbiointerfaceresearch.comsbmu.ac.irmdpi.com The coordination typically occurs through the nitrogen atom of the oxime, though bidentate chelation involving both the nitrogen and oxygen atoms is also possible. at.ua The resulting metal complexes can exhibit diverse geometries, such as square planar or tetrahedral, depending on the specific metal ion and reaction conditions. sbmu.ac.ir

Table 1: Examples of Transition Metals Forming Complexes with Oxime Ligands

| Metal Ion | Potential Coordination Geometries |

|---|---|

| Copper(II) | Square Planar, Tetrahedral |

| Nickel(II) | Octahedral, Square Planar |

| Cobalt(II) | Tetrahedral, Octahedral |

| Zinc(II) | Tetrahedral |

This table is illustrative and based on common coordination geometries for these metals with similar ligands.

Metal complexes incorporating oxime-based ligands have shown significant potential as catalysts in a range of organic reactions. researchgate.netacs.org While specific, widely commercialized catalytic processes using this compound complexes are not extensively documented, the broader class of metal-oxime complexes has been successfully employed in various transformations. These include oxidation, reduction, and carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. researchgate.net The catalytic prowess of these complexes stems from the metal center's ability to cycle through different oxidation states and to coordinate with reactant molecules, thereby facilitating their conversion into products. morressier.comacs.org The electronic nature of substituents on the benzaldehyde ring, such as the diethylamino group, can be strategically varied to fine-tune the catalytic activity of the metal complex. researchgate.net

Derivatization Agent in Analytical Chemistry Method Development

The chemical reactivity of the oxime group allows this compound to be used as a derivatizing agent in analytical chemistry. nih.gov Derivatization is a technique used to convert an analyte into a product that is more suitable for detection and quantification by a particular analytical instrument.

One of the key applications of this compound in this area is in the development of spectrophotometric assays for the determination of metal ions. researchgate.net The formation of a colored complex between the oxime and a metal ion can be monitored using a spectrophotometer. researchgate.net The intensity of the color, which corresponds to the amount of light absorbed by the complex at a specific wavelength, is directly proportional to the concentration of the metal ion in the sample. The strong electron-donating nature of the diethylamino group can enhance the color intensity of these metal complexes, leading to more sensitive and accurate measurements. researchgate.net

Table 2: Hypothetical Spectrophotometric Data for Metal Ion Determination

| Metal Ion Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 1.0 | 0.150 |

| 2.0 | 0.300 |

| 5.0 | 0.750 |

| 10.0 | 1.500 |

This table presents a hypothetical linear relationship between concentration and absorbance, which is the basis for quantitative spectrophotometric analysis.

Applications in Chromatographic Derivatization (e.g., HPLC-UV)

The precursor to this compound, 4-(diethylamino)benzaldehyde (DEAB), serves as a valuable derivatizing agent in analytical chemistry, particularly for High-Performance Liquid Chromatography (HPLC) with UV detection. nih.gov This technique is employed for the quantitative analysis of molecules that lack a suitable chromophore for spectrophotometric detection. researchgate.net The process involves a chemical reaction where the derivatizing agent, DEAB, reacts with the target analyte to form a new compound—in this case, an oxime derivative—that is easily detectable. nih.govresearchgate.net

A notable application is the analysis of the potential anti-cancer drug methoxyamine (MX). nih.gov Methoxyamine itself does not absorb UV light strongly, making it difficult to detect using standard HPLC-UV methods. researchgate.net To overcome this, it is reacted with DEAB under acidic conditions. nih.gov This reaction forms the protonated 4-(diethylamino)benzaldehyde o-methyloxime (DBMOH+), a derivative that can be readily detected and quantified. nih.govsigmaaldrich.com The equilibrium between this protonated oxime and its conjugate base is influenced by factors such as buffer concentration and the amount of organic solvent in the solution. nih.govresearchgate.net

The resulting oxime derivatives are then separated and analyzed using a reversed-phase C18 column, with UV detection typically set at a wavelength of 310 nm. nih.gov This derivatization strategy enables sensitive and reliable quantification of analytes like methoxyamine in various samples, including pharmaceutical preparations. nih.gov

Table 1: HPLC-UV Method Parameters for Methoxyamine Analysis using DEAB Derivatization

| Parameter | Value/Condition | Citation |

|---|---|---|

| Derivatizing Agent | 4-(diethylamino)benzaldehyde (DEAB) | nih.gov |

| Analyte | Methoxyamine (MX) | nih.gov |

| Formed Derivative | 4-(diethylamino)benzaldehyde o-methyloxime | nih.govresearchgate.net |

| Chromatography | Reversed Phase HPLC | nih.gov |

| Column | C18 | nih.gov |

| Detection | UV | nih.gov |

| Detection Wavelength | 310 nm | nih.gov |

| Linear Calibration Range | 0.100 to 10.0 µM | nih.gov |

| Detection Limit | 5 pmol | nih.gov |

Exploration in Materials Science

The oxime functional group, a key feature of this compound, is of significant interest in materials science for the development of advanced polymers. Specifically, the ability of oxime groups to form dynamic covalent bonds is being explored for creating innovative materials with tunable properties. mdpi.com

Potential Role in Covalent Adaptable Networks (CANs)

Covalent Adaptable Networks (CANs) are a class of polymers that contain dynamic covalent bonds, allowing them to be reprocessed and recycled, similar to thermoplastics, while maintaining the robust mechanical properties of thermosets. mdpi.comnih.govnih.gov These networks can rearrange their cross-linked structure in response to external stimuli, such as heat, leading to properties like self-healing, reconfigurability, and malleability. researchgate.netresearchgate.net

The oxime functional group is a candidate for creating these dynamic connections. Research has demonstrated that oxime-urethane bonds, for instance, can serve as dynamic covalent bonds within polymer networks. mdpi.com These bonds can undergo exchange reactions, which allows the material to flow or change shape when stimulated without degrading the polymer backbone. mdpi.com This approach has been used to fabricate polyacrylate-based and polyurethane-based CANs. mdpi.com

While direct use of this compound in CANs is not extensively documented, its structure suggests a potential role. The oxime group could participate in the dynamic bond exchange reactions necessary for CAN functionality. mdpi.comresearchgate.net By incorporating it as a monomer or cross-linker into a polymer network, it could impart the desirable characteristics of reprocessability and adaptability to the resulting material. mdpi.comresearchgate.net The development of CANs often involves the polymerization of multifunctional monomers, and the structure of this compound makes it a plausible candidate for such applications. researchgate.net

Development of Structural Analogues for Chemical Biology Probes

The 4-(diethylamino)benzaldehyde scaffold is a platform for developing chemical biology probes, primarily due to its activity as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes. nih.govnih.gov ALDHs are a superfamily of enzymes involved in various cellular processes, and their overexpression is linked to certain cancers and drug resistance. nih.govresearchgate.net By systematically modifying the 4-(diethylamino)benzaldehyde structure, researchers can create analogues with altered potency and selectivity, which can then be used as probes to study the function of specific ALDH isoforms. nih.gov The oxime derivative of this scaffold, this compound, represents one such modification, and understanding the structure-activity relationships of the parent aldehyde provides a basis for the rational design of new oxime-based probes. ontosight.ai

Structure-Activity Relationship Studies of Derivatized Scaffolds

Structure-activity relationship (SAR) studies have been conducted on a library of analogues of 4-(diethylamino)benzaldehyde (DEAB) to understand how different chemical modifications affect their ability to inhibit various ALDH isoforms, such as ALDH1A3 and ALDH3A1. nih.govresearchgate.net These studies are crucial for developing selective inhibitors that can be used as tools in chemical biology or as potential therapeutic agents. nih.gov

The general approach involves synthesizing a series of DEAB analogues by making systematic changes to the diethylamino group or other parts of the benzaldehyde ring. nih.govresearchgate.net For example, replacing the diethylamino group with other cyclic or acyclic amines, such as piperidine (B6355638), pyrrolidine (B122466), or dipropylamine, has been shown to modulate inhibitory activity and isoform selectivity. nih.gov Early studies indicated that 4-(dipropylamino)benzaldehyde (B1213418) was a more potent reversible inhibitor of mouse and human ALDH1 than DEAB itself. nih.gov

More recent and extensive SAR studies have synthesized and tested dozens of analogues, identifying specific compounds with potent and selective inhibitory activity against ALDH1A3 and ALDH3A1. nih.gov These findings support the use of the DEAB scaffold for creating isoform-selective probes and reveal that even small structural changes can lead to significant differences in biological activity. nih.govresearchgate.net This knowledge base is directly applicable to the development of probes derived from this compound, as the well-understood SAR of the aldehyde core can guide the synthesis of oxime analogues with desired inhibitory profiles. nih.govmdpi.com

Table 2: Structure-Activity Relationship (SAR) of Selected 4-(Diethylamino)benzaldehyde (DEAB) Analogues as ALDH Inhibitors

| Compound Name | Structural Modification from DEAB | Key Finding | Citation |

|---|---|---|---|

| 4-(Dipropylamino)benzaldehyde | Diethylamino group replaced with a dipropylamino group. | Showed more potent reversible inhibition against mouse and human ALDH1 than DEAB in early studies. | nih.gov |

| 4-(Pyrrolidin-1-yl)benzaldehyde | Diethylamino group replaced with a pyrrolidine ring. | Synthesized as part of a library to explore SAR for ALDH isoform selectivity. | nih.gov |

| 4-(Piperidin-1-yl)benzaldehyde | Diethylamino group replaced with a piperidine ring. | Synthesized as part of a library to explore SAR for ALDH isoform selectivity. | nih.gov |

| Analogue 14 | A specific undisclosed modification of the DEAB scaffold. | Showed potent inhibitory activity against ALDH1A3. Was more potent than DEAB against patient-derived primary prostate tumor epithelial cells. | nih.govresearchgate.net |

| Analogue 18 | A specific undisclosed modification of the DEAB scaffold. | Showed potent inhibitory activity against ALDH3A1. Was more potent than DEAB against patient-derived primary prostate tumor epithelial cells. | nih.govresearchgate.net |

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis and Transformations

The synthesis of oximes, including 4-(diethylamino)benzaldehyde (B91989) oxime, is undergoing a transformation driven by the principles of green chemistry, which prioritize the reduction of hazardous substances and environmentally benign processes. ijprajournal.com Traditional methods often rely on volatile organic solvents and acid catalysts, but modern approaches are shifting towards more sustainable alternatives. ijprajournal.com

Future research is focused on several key green strategies:

Solvent-Free Synthesis: A significant advancement is the use of solvent-free grinding techniques. d-nb.info For instance, simply grinding carbonyl compounds with hydroxylamine (B1172632) hydrochloride in the presence of a catalyst like Bismuth(III) oxide (Bi2O3) at room temperature can produce oximes in excellent yields. d-nb.info This method minimizes waste, reduces energy consumption, and simplifies product work-up. d-nb.info

Microwave-Assisted Synthesis: Microwave irradiation offers a rapid and efficient method for synthesizing benzaldehyde (B42025) oxime compounds. google.com This technique significantly shortens reaction times from hours to minutes and often leads to higher yields compared to conventional heating, aligning with the green chemistry goals of process intensification and energy efficiency. google.comresearchgate.net

Benign Catalysts and Media: The use of natural acid catalysts derived from sources like citrus fruit juice or certain plant extracts is being explored as an eco-friendly alternative to conventional acid catalysts. ijprajournal.com Additionally, ionic liquids are being investigated as green reaction media that can promote the reaction and be recycled, further reducing the environmental footprint of the synthesis. researchgate.net

| Green Synthesis Approach | Key Features | Advantages |

| Solvent-Free Grinding | Mechanical grinding of reactants with a solid catalyst (e.g., Bi2O3) without any solvent. d-nb.info | Minimizes waste, avoids hazardous solvents, rapid reaction times, simple work-up. d-nb.info |

| Microwave Irradiation | Use of microwave energy to heat the reaction mixture. google.com | Drastically reduced reaction times, high yields, improved energy efficiency. google.comresearchgate.net |

| Natural Acid Catalysts | Employing extracts from sources like Vitis lanata or Citrus limetta as acid catalysts. ijprajournal.com | Renewable, biodegradable, non-toxic, and environmentally friendly. ijprajournal.com |

| Ionic Liquids | Using non-volatile ionic liquids as a recyclable reaction medium and promoter. researchgate.net | Low volatility, recyclable, can enhance reaction rates and selectivity. researchgate.net |

Integration of Advanced Machine Learning and AI in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design and discovery of new molecules. For compounds like 4-(diethylamino)benzaldehyde oxime, these computational tools offer a path to rapidly predict properties and design novel derivatives with enhanced activities.

Quantitative Structure-Activity Relationship (QSAR): ML algorithms are adept at building QSAR models, which correlate the chemical structure of compounds with their biological activities. youtube.com By training a model on a dataset of known oxime compounds and their effects, researchers can predict the activity of new, unsynthesized derivatives of this compound. youtube.comresearchgate.net This allows for the virtual screening of vast chemical libraries, prioritizing the most promising candidates for synthesis and testing.

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules with desired properties. researchgate.net These models can be trained to understand the rules of chemical structure and biological activity, enabling them to generate novel oxime derivatives that are optimized for specific targets. researchgate.net

Predictive Modeling: Advanced neural networks, including Deep Neural Networks (DNNs) and Convolutional Neural Networks (CNNs), can accurately predict a range of molecular properties such as solubility, toxicity, and bioactivity. researchgate.netzenodo.org Applying these models to this compound and its analogues can significantly reduce the time and cost associated with experimental validation by flagging potentially problematic compounds early in the design phase. researchgate.netnih.gov Research has shown that ML models can achieve high accuracy in predicting reaction outcomes and molecular properties, accelerating the development pipeline. researchgate.netresearchgate.net

Exploration of Novel Catalytic Applications

The inherent reactivity of the oxime functional group opens up possibilities for using this compound and its derivatives in novel catalytic transformations. Research is moving beyond the compound's direct biological activity to explore its role as a versatile synthetic intermediate or catalyst.

Photocatalysis: The reactivity of benzaldehyde oximes can be harnessed in photocatalysis. nih.govacs.org For example, oximes can participate in photoinduced electron-transfer reactions, leading to the formation of intermediates like iminoxyl radicals. nih.gov These reactive species can then be used to drive further chemical transformations. Furthermore, the Beckmann rearrangement, a classic oxime reaction to form amides, can be achieved using photocatalysts, offering a milder alternative to traditional methods. wikipedia.org

Precursors for N-Heterocycles: Oximes are valuable starting materials for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. nsf.gov Developments in transition metal catalysis and photocatalysis are enabling new ways to transform oximes into complex molecules like functionalized imines, amines, and azetidines. nsf.gov

Catalytic Reduction: The selective reduction of oximes to hydroxylamines is a challenging but valuable transformation, as hydroxylamine derivatives are important synthetic intermediates. nih.gov While this reduction is difficult due to the risk of over-reduction to primary amines, recent progress has been made with both homogeneous and heterogeneous catalysts, including transition-metal complexes and metal-free organocatalysts. nih.gov Future work will likely focus on developing more efficient and selective catalysts for the reduction of substituted benzaldehyde oximes like the 4-(diethylamino) derivative.

Deeper Understanding of Structure-Reactivity Relationships through Comprehensive Studies

A fundamental understanding of how the molecular structure of this compound influences its chemical reactivity is crucial for its rational design and application. Comprehensive studies are needed to elucidate these complex relationships.

Influence of Substituents: The nature and position of substituents on the benzaldehyde ring significantly impact the reactivity of the oxime. Studies on various substituted benzaldehyde oximes have shown that electron-donating or electron-withdrawing groups alter the compound's oxidation potential. nih.govacs.org This, in turn, dictates the reaction mechanism under certain conditions, such as whether it proceeds via an electron transfer-proton transfer (ET-PT) pathway or a hydrogen atom transfer (HAT) pathway. nih.govacs.org For this compound, the strong electron-donating diethylamino group would be expected to favor the ET-PT pathway by lowering the oxidation potential.

Mechanistic Studies: Detailed mechanistic investigations using techniques like laser flash photolysis are essential to probe the transient intermediates formed during reactions. nih.govacs.org Such studies can reveal the factors that control the formation of different products, for example, whether the reaction yields the corresponding aldehyde or nitrile. acs.org